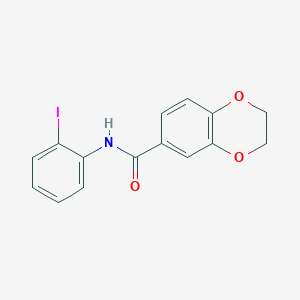

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

描述

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a 2-iodophenyl substituent.

属性

IUPAC Name |

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO3/c16-11-3-1-2-4-12(11)17-15(18)10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHNFMNVAUSRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the use of palladium-catalyzed reactions. One common method starts with 2-iodoaniline, which undergoes a series of reactions including cyclization and coupling reactions to form the desired benzodioxine ring system . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like N,N-diisopropylethylamine (DIPEA) under an inert nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized benzodioxine compounds .

科学研究应用

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

作用机制

The mechanism by which N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses . The exact pathways and targets would depend on the specific application and context of use.

相似化合物的比较

Data Tables

Table 1: Key Structural Analogs and Activities

Table 2: Enzyme Inhibition Profiles

| Enzyme | Compound | IC₅₀ Value | Standard (IC₅₀) |

|---|---|---|---|

| Lipoxygenase | 5c | 85.79 ± 0.48 mM | Baicalein (22.41 mM) |

| α-Glucosidase | 7k | 81.12 ± 0.13 μM | Acarbose (37.38 μM) |

| Acetylcholinesterase | 5j (sulfonamide) | 26.25 ± 0.11 μM | Eserine (0.04 μM) |

生物活性

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings, including its synthesis, biological effects, and mechanisms of action.

Synthesis and Structural Characteristics

The compound belongs to a class of derivatives known as 2,3-dihydro-1,4-benzodioxins. These compounds are characterized by their unique dioxin structure, which contributes to their biological properties. The specific structural features of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide enhance its interactions with biological targets.

Antioxidant Properties

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxins exhibit significant antioxidant activity. In particular, studies have shown that certain substituted benzodioxins can inhibit human low-density lipoprotein (LDL) copper-induced peroxidation. Compounds within this series have been found to be 5 to over 45 times more effective than probucol, a known antioxidant drug .

Calcium Antagonist Activity

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has demonstrated calcium antagonist properties comparable to flunarizine. This activity is crucial as it suggests potential applications in cardiovascular health by modulating calcium influx in cells .

Hypolipidemic Effects

In vivo studies have shown that certain derivatives exhibit hypolipidemic effects. For instance, compound 36 from a related study demonstrated significant reductions in lipid levels in mice at doses of 100 and 300 mg/kg orally . This finding points towards the potential use of these compounds in managing dyslipidemia.

The mechanisms underlying the biological activities of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be attributed to:

- Radical Scavenging : The compound's structure allows it to effectively scavenge free radicals, thus reducing oxidative stress.

- Calcium Channel Blockade : As a calcium antagonist, it may inhibit the entry of calcium ions into cells, affecting muscle contraction and neurotransmitter release.

Data Summary

Case Studies

Several case studies have explored the biological activities of similar compounds:

- Human LDL Peroxidation : A study evaluated the efficacy of various benzodioxin derivatives in preventing LDL oxidation. Results indicated that specific substitutions significantly enhanced antioxidant activity .

- Animal Models for Lipid Management : Research involving animal models demonstrated the hypolipidemic effects of related compounds. Mice treated with these compounds showed marked reductions in serum cholesterol levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。